molecular formula C6H11N3O2 B7896332 Ethyl 2-azidobutanoate

Ethyl 2-azidobutanoate

Cat. No.: B7896332
M. Wt: 157.17 g/mol
InChI Key: HKWFNMOQDFYPAJ-UHFFFAOYSA-N
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Description

Ethyl 2-azidobutanoate is an organic compound with the chemical formula C6H10N4O2. It is a colorless liquid with a pungent odor . This compound is part of the azido esters family, which are known for their reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-azidobutanoate is typically synthesized through a multi-step process. One common method involves the reaction of acetic acid with 2-chlorobutyryl chloride to obtain ethyl 2-chlorobutyrate. This intermediate is then reacted with sodium trimethylphosphinide to generate this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions, optimized for yield and purity. Industrial processes often employ continuous flow reactors and advanced purification techniques to ensure high efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-azidobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide and appropriate solvents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts are commonly used for the Huisgen cycloaddition reaction.

Major Products:

    Substitution: Various substituted butanoates.

    Reduction: Ethyl 2-aminobutanoate.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Ethyl 2-azidobutanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.

    Biology: Utilized in bioconjugation techniques to label biomolecules.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.

    Industry: Employed in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-azidobutanoate primarily involves its reactivity as an azido compound. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in various applications, such as bioconjugation, where the compound forms covalent bonds with target molecules, thereby modifying their properties or functions.

Comparison with Similar Compounds

    Ethyl 4-azidobutanoate: Similar in structure but with the azido group at a different position.

    2-isobutyl acetate: Another ester with different functional groups.

Uniqueness: Ethyl 2-azidobutanoate is unique due to its specific placement of the azido group, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in applications requiring precise chemical modifications.

Properties

IUPAC Name

ethyl 2-azidobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-3-5(8-9-7)6(10)11-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWFNMOQDFYPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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